The compound is classified under organic chemistry as a sulfonamide and morpholine derivative. Its molecular formula is , with a molecular weight of approximately 302.31 g/mol. The IUPAC name for this compound is 4-[(4-nitrophenyl)sulfonyl]morpholine, reflecting its structural features, which include a morpholine ring and a nitrophenyl sulfonyl group .
The synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine can be achieved through several methods, typically involving the following steps:
This multi-step synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yields and minimize by-products .
The molecular structure of 4-[(4-Nitrophenyl)sulfonyl]morpholine features:
CCN1CCOCC1S(=O)(=O)c2ccc(N(=O)=O)cc2
QHWWGRCEEUQOEZ-UHFFFAOYSA-N
4-[(4-Nitrophenyl)sulfonyl]morpholine can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications or enhancing its pharmacological properties .
The mechanism of action for 4-[(4-Nitrophenyl)sulfonyl]morpholine involves its interaction with biological targets:
Understanding these mechanisms often requires detailed studies involving kinetic assays and molecular docking simulations .
The physical and chemical properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine include:
Property | Value |
---|---|
Molecular Weight | 302.31 g/mol |
Melting Point | ~120°C |
Solubility | Soluble in methanol |
Stability | Stable under normal conditions |
These properties are essential for determining suitable conditions for storage, handling, and application in research .
4-[(4-Nitrophenyl)sulfonyl]morpholine has several scientific applications:
Systematic IUPAC Name:4-[(4-Nitrophenyl)sulfonyl]morpholineAlternative Names:
Structural Features:
Empirical Formula: C₁₀H₁₂N₂O₅SMolecular Weight Calculation:
High-Resolution Mass Spectrometry:
Table 1: Thermal Properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine
Parameter | Value | Conditions |
---|---|---|
Melting Point | 173°C | Capillary method |
Predicted Boiling Point | 458.4°C | At 760 mmHg |
Flash Point | 231°C | Cleveland open cup |
Density | 1.45 g/cm³ | 25°C |
Vapor Pressure | 1.38 × 10⁻⁸ mmHg | 25°C |
Decomposition Behavior:
Table 2: Solubility in Common Solvents
Solvent Category | Solvent | Solubility | Notes |
---|---|---|---|
Polar Protic | Water | <0.1 g/L (25°C) | Limited due to hydrophobic aryl ring |
Methanol | 15–20 g/L (25°C) | Solubility increases with temperature | |
Polar Aprotic | Dimethylformamide | >100 g/L (25°C) | High solvation of sulfonyl group |
Acetonitrile | 30–35 g/L (25°C) | Moderate | |
Nonpolar | Hexane | <0.5 g/L (25°C) | Negligible |
Dichloromethane | 40–45 g/L (25°C) | Useful for recrystallization [6] |
Key Influences on Solubility:
Predicted pKa Values:
Protonation Sites and Tautomerism:
Spectroscopic Evidence:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: